GRL0617 GRL0617 GRL-0617 is a benzamide resulting from the formal condensation of the carboxy group of 5-amino-2-methylbenzoic acid with the amino group of (1R)-1-(naphthalen-1-yl)ethan-1-amine. It is a potent noncovalent inhibitor (IC50 = 600 nM) of severe acute respiratory syndrome-coronavirus papain-like protease (SARS-CoV PLpro). It has a role as an anticoronaviral agent and a protease inhibitor. It is a member of naphthalenes, a substituted aniline, a member of benzamides and a secondary carboxamide.
Brand Name: Vulcanchem
CAS No.: 1093070-16-6
VCID: VC0529245
InChI: InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1
SMILES: CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32
Molecular Formula: C20H20N2O
Molecular Weight: 304.4 g/mol

GRL0617

CAS No.: 1093070-16-6

VCID: VC0529245

Molecular Formula: C20H20N2O

Molecular Weight: 304.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

GRL0617 - 1093070-16-6

Description

Mechanism of Action

GRL0617 functions as a noncovalent inhibitor of the PLpro enzyme by binding to its active site. PLpro plays a dual role in coronavirus biology:

  • Processing Viral Polyproteins: PLpro cleaves viral polyproteins into functional units required for replication.

  • Host Immune Evasion: It deubiquitinates and deISGylates host proteins, suppressing innate immune responses.

By inhibiting PLpro, GRL0617 disrupts both viral replication and immune evasion mechanisms, making it a potent antiviral agent.

Metabolic Pathways

In vitro studies using human liver microsomes (HLMs) have revealed the following metabolic characteristics of GRL0617:

  • Phase I Metabolism: Hydroxylation (M1) and desaturation (-H2, M3) are the predominant reactions mediated by cytochrome P450 enzymes (CYP3A4 and CYP3A5).

  • Phase II Metabolism: No direct glucuronidation was observed in UDPGA-only conditions.

Enzymatic Contributions

The primary enzymes involved in GRL0617 metabolism are CYP3A4, CYP3A5, and CYP2D6. CYP3A4 plays the dominant role in hydroxylation and desaturation reactions.

Table 2: Enzyme Contributions to GRL0617 Metabolism

EnzymeReaction TypeContribution (%)
CYP3A4Hydroxylation (M1)~79.6%
CYP3A5Hydroxylation (M1)Moderate
CYP2D6Hydroxylation (M2)~21.8%

Half-Life

The half-life of GRL0617 in NADPH-dependent metabolism is approximately 26.4 minutes, while NADPH + UDPGA-dependent metabolism extends it to 29.5 minutes.

Inhibitory Effects on Cytochrome P450 Enzymes

GRL0617 exhibits inhibitory effects on several CYP isoforms:

  • Strong inhibition of CYP2C9 and CYP3A4, with IC50 values ranging from 7.6 to 10.9 µM.

  • Weak inhibition of other isoforms such as CYP1A2, CYP2B6, and CYP2C19 at higher concentrations.

These findings suggest potential drug-drug interaction risks when co-administered with substrates of these enzymes.

Toxicity and Safety Concerns

Preclinical studies have raised concerns about the potential toxicity of GRL0617:

  • The aromatic amine moiety may lead to reactive metabolites associated with carcinogenesis or erythrocyte lysis.

  • Further research is required to assess long-term safety profiles and optimize structural analogs to mitigate these risks.

Applications in Drug Development

GRL0617 serves as a lead compound for developing antiviral therapies targeting coronaviruses. Its structure has inspired numerous derivatives with improved potency and metabolic stability.

CAS No. 1093070-16-6
Product Name GRL0617
Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
IUPAC Name 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide
Standard InChI InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1
Standard InChIKey UVERBUNNCOKGNZ-CQSZACIVSA-N
Isomeric SMILES CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32
SMILES CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32
Canonical SMILES CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms GRL0617; GRL 0617; GRL0617
Reference 1: Chaudhuri R, Tang S, Zhao G, Lu H, Case DA, Johnson ME. Comparison of SARS and NL63 papain-like protease binding sites and binding site dynamics: inhibitor design implications. J Mol Biol. 2011 Nov 25;414(2):272-88. doi: 10.1016/j.jmb.2011.09.030. Epub 2011 Sep 29. PubMed PMID: 22004941; PubMed Central PMCID: PMC3397151. 2: Ratia K, Pegan S, Takayama J, Sleeman K, Coughlin M, Baliji S, Chaudhuri R, Fu W, Prabhakar BS, Johnson ME, Baker SC, Ghosh AK, Mesecar AD. A noncovalent class of papain-like protease/deubiquitinase inhibitors blocks SARS virus replication. Proc Natl Acad Sci U S A. 2008 Oct 21;105(42):16119-24. doi:10.1073/pnas.0805240105. Epub 2008 Oct 13. PubMed PMID: 18852458; PubMed Central PMCID: PMC2571001. 3: Nathan J. SchauerRobert S. MaginXiaoxi LiuLaura M. DohertySara J. Buhrlage* Advances in Discovering Deubiquitinating Enzyme (DUB) Inhibitors. Journal of Medicinal Chemistry, Articles ASAP (Perspective). Publication Date (Web):November 4, 2019DOI: 10.1021/acs.jmedchem.9b01138.
PubChem Compound 24941262
Last Modified Aug 15 2023

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